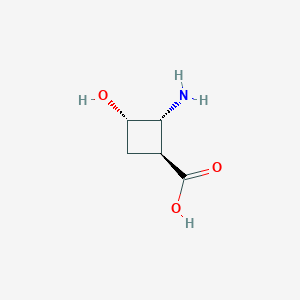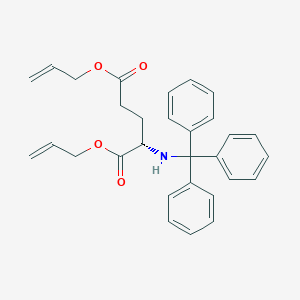![molecular formula C33H20S2 B14247917 2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)- CAS No. 405160-06-7](/img/structure/B14247917.png)
2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is characterized by its unique structure, which combines the properties of bithiophene and spirobifluorene, making it a promising candidate for various applications, particularly in the development of organic semiconductors and light-emitting materials .
Preparation Methods
The synthesis of 2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- typically involves a multi-step process. One common synthetic route includes the use of a Lewis acid-promoted Friedel–Crafts reaction followed by an oxidation process Industrial production methods often involve similar synthetic routes but are optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, often resulting in the formation of thiols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, altering its electronic properties
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is a key component in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells, contributing to advancements in display technology and renewable energy .
Mechanism of Action
The mechanism by which 2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- exerts its effects is primarily through its interaction with electronic and molecular pathways. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial for its function in organic semiconductors. Additionally, its ability to undergo various chemical modifications enables it to target specific molecular pathways, enhancing its versatility in different applications .
Comparison with Similar Compounds
Compared to other similar compounds, 2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- stands out due to its unique combination of bithiophene and spirobifluorene structures. This combination imparts superior electronic properties, making it more efficient in applications such as OLEDs and organic solar cells. Similar compounds include:
2,2’-Bithiophene: A simpler structure with fewer electronic properties.
9,9’-Spirobifluorene: Known for its use in organic electronics but lacks the additional properties provided by the bithiophene moiety .
Properties
CAS No. |
405160-06-7 |
|---|---|
Molecular Formula |
C33H20S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-(9,9'-spirobi[fluorene]-2-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C33H20S2/c1-4-11-26-22(8-1)23-9-2-5-12-27(23)33(26)28-13-6-3-10-24(28)25-16-15-21(20-29(25)33)30-17-18-32(35-30)31-14-7-19-34-31/h1-20H |
InChI Key |
JXEJOZPQWXAWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC=C(S7)C8=CC=CS8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)

![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
